Estr-5-ene-3,17-dione
Overview
Description
Synthesis Analysis
The synthesis of Estr-5-ene-3,17-dione and its derivatives involves complex biochemical processes. For instance, microbiological hydroxylation of estr-4-ene-3,17-dione by Botrodiplodia malorum leads to the production of 7β-hydroxyestr-4-ene-3,17-dione among other hydroxylated products, indicating the enzymatic specificity in hydroxylation reactions (Brodie, Hay, & Townsley, 1971). Additionally, strategies for the enantioselective synthesis of steroid diones highlight the advanced methodologies in obtaining specific steroid configurations (Kang, Jain, & Sui, 2007).
Molecular Structure Analysis
The molecular structure of Estr-5-ene-3,17-dione derivatives, such as the 17-hydroxy-9(10-->5)-abeo-estr-4-ene-3,10-diones, demonstrates the diversity in the stereochemistry of steroids. These structures underscore the impact of molecular configurations on the biological activity and synthesis pathways of steroids (Pilati & Casalone, 2001).
Chemical Reactions and Properties
The chemical properties and reactions of Estr-5-ene-3,17-dione encompass a wide range of transformations, including hydroxylation, dehydrogenation, and epoxidation, reflecting its reactivity and versatility as a steroid precursor. The preparation and enzymatic C-1,2-dehydrogenation of estr-4-ene-3,17-dione illustrate the specific enzymatic reactions contributing to its conversion into biologically active forms (Brodie & Warg, 1967).
Physical Properties Analysis
The physical properties of Estr-5-ene-3,17-dione and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its handling, formulation, and application in various scientific and pharmaceutical contexts. However, specific studies detailing these properties in isolation were not identified in the provided references, indicating a potential area for further research.
Chemical Properties Analysis
Estr-5-ene-3,17-dione exhibits a variety of chemical properties, including the ability to undergo enzymatic hydroxylation and microbial transformation. These reactions are essential for its role in the biosynthesis of estrogens and demonstrate the compound's chemical reactivity and biological relevance. For example, the hydroxylation by Botrodiplodia malorum leading to 7β-hydroxyestr-4-ene-3,17-dione highlights its susceptibility to enzymatic modification (Brodie, Hay, & Townsley, 1971).
Scientific Research Applications
Epoxidation Reactions : It is a key chemical in studying epoxidation reactions, with 1H NMR used to monitor the reaction pathway (Buděšínský et al., 2005).
Synthesis of Estrogens : Estr-5-ene-3,17-dione is utilized in the synthesis of 4-hydroxyestrone and 4-hydroxyestradiol from estr-4-ene-3,17-dione through 4,5-epoxyestra-3,17-diones (Majgier-Baranowska et al., 1998).
Aromatase Inhibition : Diastereoisomers of estr-5-ene-3,17-dione are potent inhibitors of human placental aromatase, crucial for estrogen biosynthesis (Shih et al., 1987).
Photoelectron Spectroscopy : The steroid can be characterized in relation to other unsaturated steroids using photoelectron spectroscopy (Klasinc et al., 2009).
Progestin Synthesis : It serves as a key intermediate in preparing potent progestins like 170α-ethynylestr-4-ene-3α-diol diacetate (Klimstra & Colton, 1967).
Microbiological Hydroxylation : Its incubation with Botrodiplodia malorum yields hydroxylated derivatives, significant in microbial steroid transformation (Brodie et al., 1971).
Metabolism Studies : Research has been done on its metabolism in biological systems, like its transformation by Acremonium Strictum (Yazdi et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13-16H,3-10H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNRNVZXWUOGT-QXUSFIETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940962 | |
Record name | Estr-5-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It is believed that 19-Nor-5-andorstenedione may be metabolized in the body to produce a metabolite which can activate the androgen receptor, similar to testosterone. However, androgen receptor activation is likely less than that of testosterone or dihydrotestosterone. | |
Record name | 19-Nor-5-androstenedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01443 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Estr-5-ene-3,17-dione | |
CAS RN |
19289-77-1 | |
Record name | Estr-5-ene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19289-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estr-5-ene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019289771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Nor-5-androstenedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01443 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Estr-5-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estr-5-ene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 19-NOR-5-ANDROSTENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585LQ9KZN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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